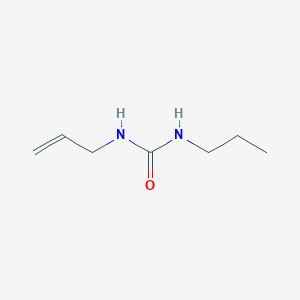

N-Prop-2-enyl(propylamino)formamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-Prop-2-enyl(propylamino)formamide” is an organic compound with the molecular formula C7H14N2O . It’s also known as 3-(prop-2-en-1-ylamino)propanamide.

Synthesis Analysis

The synthesis of N-formamides, such as “N-Prop-2-enyl(propylamino)formamide”, can be achieved by coupling two challenging reactions: reductive amination of carbonyl compounds, particularly biomass-derived aldehydes and ketones, and fixation of CO2 in the presence of H2 over a metal-organic framework supported ruthenium catalyst, Ru/MFM-300(Cr) .Molecular Structure Analysis

The molecular structure of “N-Prop-2-enyl(propylamino)formamide” consists of 7 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Prop-2-enyl(propylamino)formamide” include its molecular structure (C7H14N2O) and molecular weight (142.202) .Wissenschaftliche Forschungsanwendungen

Green Chemistry in Synthesis : Formamides, including N-Prop-2-enyl(propylamino)formamide, have applications in green chemistry. They can be synthesized using CO2 as a carbon source and H2 as a reducing agent, avoiding noble catalysts and high temperatures (Liu et al., 2017).

Palladium-Catalyzed Aminocarbonylation : Another application involves palladium-catalyzed aminocarbonylation of aryl halides using N-substituted formamides. This method eliminates the need for toxic carbon monoxide gas (Sawant et al., 2011).

Visible-Light-Induced Oxidative Formylation : Formamides can also be synthesized using visible-light-induced oxidative formylation with molecular oxygen, eliminating the need for external photosensitizers (Ji et al., 2017).

Synthesis of 2-Aminopyridines : Formamides serve as nucleophiles in the synthesis of 2-aminopyridines via a base-promoted cascade reaction, highlighting their role in the efficient production of valuable chemical compounds (Weng et al., 2018).

Electrochemical N-Formylation of Amines : In electrochemical synthesis, formamides are produced through the decarboxylative N-formylation of amines, offering a functional group-tolerant approach under ambient conditions (Lin & Huang, 2018).

Cross-Dehydrogenative Coupling Reactions : Formamides are utilized in cross-dehydrogenative coupling reactions between C–H and X–H bonds, a novel approach in the preparation of carboxamide, carbamate, and urea derivatives, crucial in medicinal chemistry and natural product synthesis (He et al., 2020).

Dehydrogenative [4 + 2] Cycloaddition : Formamides undergo dehydrogenative [4 + 2] cycloaddition reactions with alkynes, leading to the formation of highly substituted dihydropyridone derivatives (Nakao et al., 2011).

Convenient N-Formylation of Amines : They are also involved in convenient N-formylation of amines, illustrating their utility in the synthesis of diverse chemical entities (Joseph et al., 2013).

Copper-Catalyzed N-Formylation : Copper-catalyzed N-formylation of amines with CO2 under ambient conditions is another significant application, demonstrating the versatility of formamides in sustainable chemistry (Zhang et al., 2016).

Plasticizer in Thermoplastic Starch : In materials science, formamide derivatives like 2-hydroxy-N-[2-(2-hydroxy-propionylamino)-ethyl] propionamide are used as plasticizers in thermoplastic starch, indicating their role in enhancing material properties (Zheng et al., 2009).

Eigenschaften

IUPAC Name |

1-prop-2-enyl-3-propylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-3-5-8-7(10)9-6-4-2/h3H,1,4-6H2,2H3,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWZIIHZLGKQDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Prop-2-enyl(propylamino)formamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,4-diazepane](/img/structure/B2368677.png)

amino]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2368682.png)

![4-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)quinazoline](/img/structure/B2368683.png)

![2-(6-oxopyridazin-1(6H)-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2368688.png)

![3-[3-(Oxiran-2-ylmethoxy)phenyl]-5-(oxolan-2-yl)-1,2,4-oxadiazole](/img/structure/B2368692.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2368698.png)